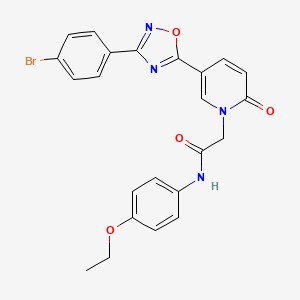

2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide

Description

This compound is a heterocyclic acetamide derivative featuring a 2-oxopyridin-1(2H)-yl scaffold substituted with a 1,2,4-oxadiazole ring bearing a 4-bromophenyl group.

Properties

IUPAC Name |

2-[5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(4-ethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19BrN4O4/c1-2-31-19-10-8-18(9-11-19)25-20(29)14-28-13-16(5-12-21(28)30)23-26-22(27-32-23)15-3-6-17(24)7-4-15/h3-13H,2,14H2,1H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCKWYFDALMOOAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19BrN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide typically involves multiple steps:

Formation of 1,2,4-oxadiazole ring: This can be achieved by the cyclization of a suitable amidoxime with a carboxylic acid derivative.

Pyridine ring formation: This step involves the construction of the pyridine ring, which can be synthesized via a condensation reaction involving suitable precursors.

Acetamide linkage: The final step involves the formation of the acetamide linkage through an amide coupling reaction, typically using reagents like carbodiimides or acyl chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its diverse functional groups, which may interact with various biological targets.

Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used as a probe to study biological pathways and mechanisms due to its ability to interact with biomolecules.

Mechanism of Action

The mechanism of action of 2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s core structure shares similarities with several pharmacologically active molecules:

Key Observations:

Oxadiazole vs. Pyridazinone Cores: The target compound’s 1,2,4-oxadiazole ring (electron-deficient) may enhance metabolic stability compared to pyridazinone derivatives (e.g., ), which are prone to hydrolysis .

Acetamide Side Chain Modifications :

- The 4-ethoxyphenyl group in the target compound may confer improved metabolic stability compared to the 4-methoxyphenyl group in AMC3, as ethoxy groups are less susceptible to oxidative demethylation .

- In contrast, the benzyl-propanamide side chain in ’s Compound 1 shows higher β1i inhibition (Ki = 0.9 µM), suggesting that branching or aromaticity in the side chain enhances binding .

Biological Target Implications: The 2-oxopyridin-1(2H)-yl scaffold is shared with FPR2 agonists () and immunoproteasome inhibitors (). The target compound’s oxadiazole substitution may shift selectivity toward different targets (e.g., kinases or proteases) . AMC3 () demonstrates that bromophenyl substitution on the pyridin core is compatible with receptor modulation, though activity depends on additional substituents (e.g., cyano groups) .

Structure-Activity Relationship (SAR) Trends

- Oxadiazole Substitution: The 1,2,4-oxadiazole ring’s electron-withdrawing nature may stabilize the pyridinone tautomer, influencing binding to targets like FPR2 or immunoproteasomes .

- Aryl Group Effects :

Biological Activity

The compound 2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide is a derivative of oxadiazole that has garnered attention for its potential biological activities. Oxadiazoles are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article examines the biological activity of this specific compound by reviewing relevant literature, case studies, and research findings.

Chemical Structure and Properties

The chemical structure can be summarized as follows:

- Molecular Formula : C19H19BrN4O3

- Molecular Weight : 426.29 g/mol

The presence of the oxadiazole ring and the substituted phenyl groups contribute to the compound's unique biological profile.

Anticancer Activity

- Mechanism of Action : The oxadiazole derivatives have been shown to inhibit various cancer cell lines through multiple pathways. They exhibit cytotoxic effects by inducing apoptosis and inhibiting cell proliferation. For instance, compounds similar to the one have demonstrated significant activity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the micromolar range .

-

Case Studies :

- In a study evaluating a series of 1,2,4-oxadiazole derivatives, several compounds exhibited potent anticancer properties with IC50 values ranging from 10 to 20 µM against various cancer cell lines .

- A specific derivative demonstrated an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, indicating its potential as a lead compound for further development .

Anti-inflammatory Activity

Compounds containing the oxadiazole moiety have been reported to possess anti-inflammatory properties by inhibiting cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory pathway. This inhibition can lead to reduced production of pro-inflammatory mediators .

Antimicrobial Activity

Research has indicated that oxadiazole derivatives can exhibit antibacterial and antifungal activities. For example:

- Several derivatives were tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion assays .

- The compound's structure suggests potential interactions with bacterial proteins, which could explain its antimicrobial efficacy.

Research Findings

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Inhibits COX enzymes | |

| Antimicrobial | Inhibits bacterial growth |

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is often influenced by their structural features. Key observations include:

Q & A

Q. What are the key synthetic steps for preparing 2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide?

The synthesis involves multi-step reactions:

- Oxadiazole ring formation : Cyclization of a hydrazide precursor with a nitrile oxide under reflux conditions in solvents like DMF or THF .

- Pyridinone core assembly : Condensation of intermediates using coupling agents (e.g., EDC/HOBt) to form the 2-oxopyridine moiety .

- Acetamide coupling : Reaction of the pyridinone intermediate with 4-ethoxyphenylamine using a base (e.g., K₂CO₃) in anhydrous DMF at 60–80°C .

- Purification : Column chromatography or recrystallization to achieve >95% purity .

Q. What analytical methods are essential for characterizing this compound?

Critical techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm aromatic proton environments, oxadiazole ring integrity, and acetamide linkage .

- Mass spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .

- IR spectroscopy : Detection of functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the oxadiazole and acetamide) .

Q. How can researchers design initial biological activity screening protocols for this compound?

- In vitro assays : Test against enzyme targets (e.g., kinases, proteases) or receptors using fluorescence polarization or ELISA .

- Cytotoxicity profiling : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT assays to assess IC₅₀ values .

- Solubility and stability : Pre-screen in PBS or DMSO to ensure compound integrity during assays .

Advanced Research Questions

Q. How can synthesis yields be optimized for large-scale preparation?

- Reaction condition tuning : Adjust solvent polarity (e.g., switch from DMF to acetonitrile) and temperature gradients to minimize side reactions .

- Catalyst screening : Test palladium or copper catalysts for coupling steps to enhance efficiency .

- Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., pH, stoichiometry) .

Q. What strategies resolve contradictory bioactivity data across different assays?

- Assay validation : Cross-check with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .

- Purity analysis : Use HPLC-MS to rule out impurities or degradation products .

- Structural analogs : Compare activity of derivatives to isolate pharmacophore contributions .

Q. How can the compound’s stability under physiological conditions be evaluated?

- Forced degradation studies : Expose to heat (40–60°C), light, or oxidative agents (H₂O₂) and monitor degradation via HPLC .

- Plasma stability : Incubate with human plasma and quantify remaining compound using LC-MS .

Q. What computational methods predict regioselectivity in derivatization reactions?

- DFT calculations : Model electronic effects of substituents (e.g., bromophenyl’s electron-withdrawing impact on oxadiazole reactivity) .

- Molecular docking : Identify steric clashes in proposed reaction pathways (e.g., at the pyridinone C-5 position) .

Q. How can structure-activity relationships (SAR) be systematically explored?

- Substituent libraries : Synthesize derivatives with varied substituents (e.g., methoxy vs. ethoxy on the phenyl ring) .

- Pharmacophore mapping : Use 3D-QSAR models to correlate substituent positions with activity trends .

Q. What experimental approaches elucidate the compound’s mechanism of action?

- Target deconvolution : Employ affinity chromatography or thermal shift assays to identify binding proteins .

- Kinetic studies : Measure enzyme inhibition constants (Kᵢ) under varying substrate concentrations .

- Mutagenesis : Engineer receptor mutants to pinpoint binding residues (e.g., via alanine scanning) .

Q. How can selectivity for biological targets be validated?

- Competitive binding assays : Use radiolabeled ligands or fluorescent probes in multi-target panels .

- Off-target screening : Test against panels of 100+ kinases or GPCRs to assess specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.